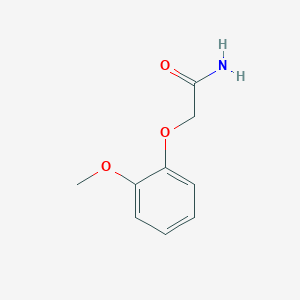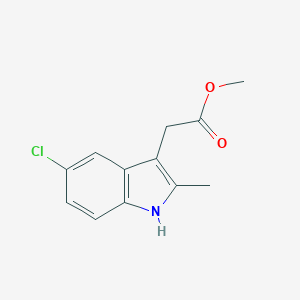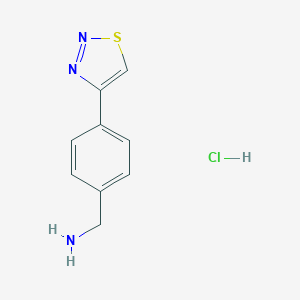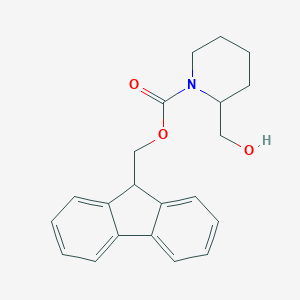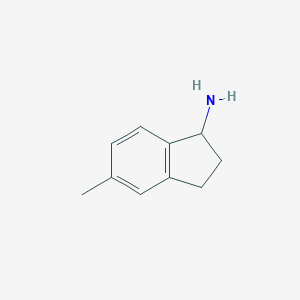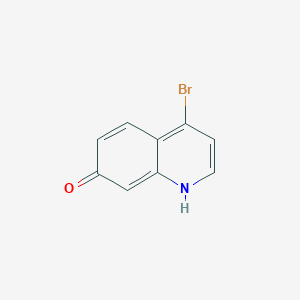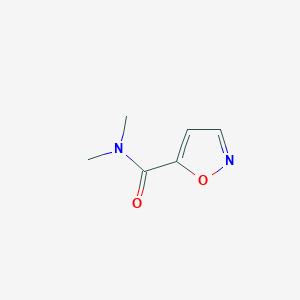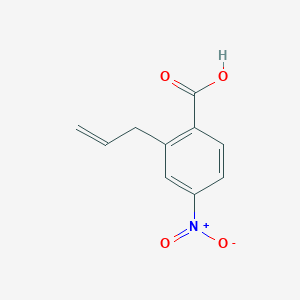![molecular formula C9H12N4 B070572 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine CAS No. 193690-71-0](/img/structure/B70572.png)
1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine, also known as TIP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. TIP is a member of the imidazopyridine family and has a unique structure that makes it an interesting molecule to study.
作用機序
The mechanism of action of 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation. 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has also been shown to bind to the estrogen receptor, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro. In vivo studies have shown that 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has several advantages for lab experiments, including its unique structure, which makes it an interesting molecule to study. 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine is also relatively easy to synthesize, which makes it accessible for researchers. However, 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has some limitations for lab experiments. For example, 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine is not very soluble in water, which can make it difficult to work with in aqueous solutions. 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine is also relatively unstable, which can make it difficult to store and handle.
将来の方向性
There are several future directions for research on 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine. One area of interest is the development of 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine-based drug delivery systems. 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has a unique structure that could be used to design drug delivery systems that target specific cells or tissues. Another area of interest is the development of 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine-based catalysts for various reactions. 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has been shown to be an effective ligand for catalysis, and further research could lead to the development of new catalysts with improved efficiency and selectivity. Finally, further research is needed to fully understand the mechanism of action of 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine and its potential applications in various fields.
合成法
The synthesis of 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine involves several steps, including the reaction of 2-aminopyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. This compound is then reacted with 1,3-dimethyl-2-imidazolidinone to form the final product, 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine. The synthesis of 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its unique structure. In materials science, 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has been used to synthesize metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In catalysis, 1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has been used as a ligand to catalyze various reactions, including carbon-carbon bond formation and oxidation reactions.
特性
CAS番号 |
193690-71-0 |
|---|---|
製品名 |
1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine |
分子式 |
C9H12N4 |
分子量 |
176.22 g/mol |
IUPAC名 |
1,6,7-trimethylimidazo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-5-6(2)11-4-7-8(5)13(3)9(10)12-7/h4H,1-3H3,(H2,10,12) |
InChIキー |
VKLNDCCJEJVKKI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CN=C1C)N=C(N2C)N |
正規SMILES |
CC1=C2C(=CN=C1C)N=C(N2C)N |
同義語 |
2-AMINO-1,6,7-TRIMETHYLIMIDAZO(4,5-C)PYRIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



